Comparative Linker Length and Spatial Reach: Tos-PEG3 vs. Tos-PEG2 and Tos-PEG4
The PEG3 spacer in Tos-PEG3-CH2CO2H provides an approximate linear length of 15 Å, as determined by molecular dynamics simulations of analogous PEG3 linkers in PROTAC ternary complexes [1]. In comparative PROTAC degradation studies, PEG3-containing linkers demonstrated superior degradation efficiency relative to both shorter PEG2 and longer PEG4 variants, despite comparable binding affinities (IC50 = 30–50 nM) to the target protein [2]. This length-dependent degradation profile underscores the non-interchangeable nature of PEGn spacers in PROTAC design.
| Evidence Dimension | Linker length (approximate linear extension) and degradation efficiency |
|---|---|
| Target Compound Data | PEG3 linker: ~15 Å spatial reach; highest degradation activity among tested PEGn variants |
| Comparator Or Baseline | PEG2 linker (~10 Å estimated) and PEG4 linker (~20 Å estimated); both showed reduced degradation activity compared to PEG3 |
| Quantified Difference | PEG3 linker conferred maximal target degradation despite IC50 binding values remaining within 30–50 nM across all linker lengths |
| Conditions | PROTAC-mediated ERα degradation assays in cellular models; molecular dynamics simulations of ternary complex geometry |
Why This Matters
Linker length directly governs ternary complex formation efficiency; selecting Tos-PEG3-CH2CO2H provides the empirically validated optimal PEG3 geometry for degradation activity, whereas substituting Tos-PEG2-CH2CO2H or Tos-PEG4-CH2CO2H risks suboptimal spatial alignment and reduced target degradation.
- [1] Chem960. Thal-PEG3-Linker TFA: PEG3 Linker Length Characterization. 2026. View Source
- [2] MEDCHEM NEWS Vol.33 No.2. ERα PROTAC Degradation: PEG3 vs. PEG4 Linker Activity. The Pharmaceutical Society of Japan. View Source
